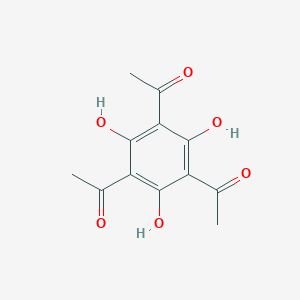

Triacetylphloroglucinol

Vue d'ensemble

Description

Triacetylphloroglucinol is a naturally occurring phenolic compound found in the essential oils of various plants, particularly those belonging to the Hypericum genus .

Synthesis Analysis

The synthesis of Triacetylphloroglucinol involves a Friedel-Crafts acylation of phloroglucinol over inexpensive heterogeneous silica sulphuric acid (SSA) catalyst via ultrasound-assisted (US) synthesis under solvent-free condition . A high yield of DAPG (95%) was achieved at 60 °C after 15–20 min reaction with the presence of 10% (w/w) SSA as the catalyst .Molecular Structure Analysis

Triacetylphloroglucinol has shown stable interactions and strong affinity towards human serum albumin (HSA) in its site I than site II . The drug-protein interactions were explored through steady-state fluorescence, time-resolved fluorescence (TRF), circular dichroism (CD), isothermal titration calorimetry (ITC) and computational studies .Chemical Reactions Analysis

The biosynthesis of Triacetylphloroglucinol is based on the DAPG biosynthetic pathway . Most of the genes involved in the biosynthesis pathway have been cloned and characterized .Applications De Recherche Scientifique

Green Chemistry Synthesis

TAPG can be synthesized through a green chemistry approach, which emphasizes environmentally friendly methods. A one-pot synthesis using phloroglucinol and acetic anhydride or acyl chloride as acylation agents in the presence of a biodegradable catalyst like methanesulfonic acid under solvent-free conditions has been described . This method aligns with green chemistry principles by being simple, yielding good results, and avoiding toxic materials.

Anticancer Potential

Research has highlighted the anticancer properties of TAPG. It exhibits potent cytotoxicity towards various cancer cell lines, including lung, breast, colon, and cervical cancer cells, without affecting normal cells . TAPG induces G1 phase arrest in cancer cells and causes loss of mitochondrial membrane potential with increased ROS production, suggesting its potential as a therapeutic agent .

Molecular Interactions with Human Serum Albumin

TAPG’s interactions with human serum albumin (HSA) have been studied, revealing its potential as a carrier for anticancer drugs . HSA accumulates in tumor cells, making it an ideal vehicle for drug delivery. TAPG shows moderate affinity towards HSA, which could facilitate the diffusion of the molecule to target tissues .

Enzyme Inhibition

TAPG derivatives have shown importance as enzyme inhibitors . These properties are valuable in the development of new pharmaceuticals, particularly those targeting specific enzymes related to diseases .

Antimicrobial Activity

The modification of phloroglucinol to produce TAPG has resulted in compounds with antimicrobial properties . This application is crucial in the fight against microbial resistance and the development of new antibiotics .

Anti-Allergy Pharmacological Agent

TAPG and its derivatives have been investigated for their potential as anti-allergy agents . This research is significant for creating new treatments for allergic reactions and related conditions .

Safety and Hazards

Mécanisme D'action

Target of Action

Triacetylphloroglucinol (TAPG) is a derivative of phloroglucinol, a phenolic compound with a wide array of biological potentials . The primary target of TAPG is Human Serum Albumin (HSA) . HSA is a protein in human blood and is considered to be a good carrier to deliver anticancer drugs due to its accumulation in tumor cells .

Mode of Action

TAPG interacts with HSA through molecular interactions . The interaction of TAPG with HSA results in strong static quenching of the intrinsic fluorescence of HSA . This interaction is reversible and exhibits moderate affinity, which favors the easy diffusion of the molecule to the target tissue . The interaction is spontaneous and exothermic, involving electrostatic interactions .

Biochemical Pathways

The synthesis of phloroglucinol compounds, including TAPG, is based on the DAPG biosynthetic pathway . This pathway has been identified and most of the genes involved have been cloned and characterized . The pathway involves the formation of triacylglycerol, a major class of secondary metabolites .

Pharmacokinetics

The interaction of tapg with hsa suggests that it may have good bioavailability due to the role of hsa as a carrier protein

Result of Action

TAPG has shown potent cytotoxicity towards various cancer cells, including lung (A549), breast (MDA MB-231), colon (HCT-15), and cervical (HeLa) cancer cells . TAPG treatment results in G1 phase arrest in cancer cells, loss in mitochondrial membrane potential, and increased ROS (Reactive Oxygen Species) production .

Action Environment

The action of TAPG can be influenced by environmental factors. For instance, the synthesis of TAPG can be achieved efficiently using a green route fast synthesis method . This process involves a Friedel-Craft acylation in a one-pot method using phloroglucinol and appropriate acetic anhydride or acyl chloride as acylation agents in the presence of a biodegradable catalyst under solvent-free conditions . This method demonstrates the influence of environmental factors on the synthesis and action of TAPG.

Propriétés

IUPAC Name |

1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-4(13)7-10(16)8(5(2)14)12(18)9(6(3)15)11(7)17/h16-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQHLDOEJYEQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(=C1O)C(=O)C)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356490 | |

| Record name | triacetylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triacetylphloroglucinol | |

CAS RN |

2161-87-7 | |

| Record name | 1,1′,1′′-(2,4,6-Trihydroxy-1,3,5-benzenetriyl)tris[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | triacetylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

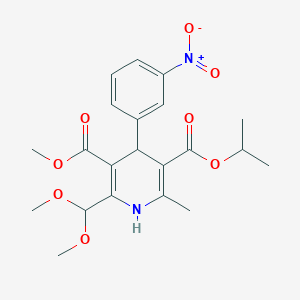

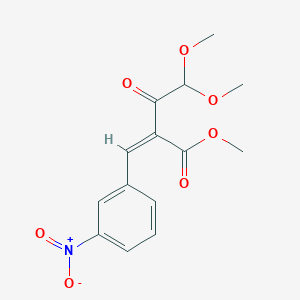

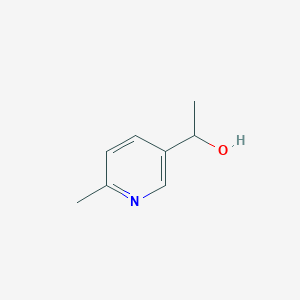

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azabicyclo[3.2.1]octan-3-one Hydrochloride](/img/structure/B17599.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)